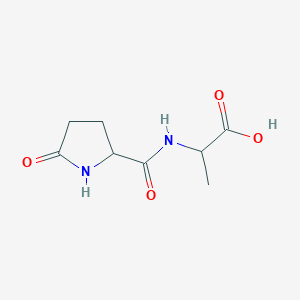
2-(2-Chloroethyl)-1,3,5-trifluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethyl)-1,3,5-trifluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with three fluorine atoms and a 2-chloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1,3,5-trifluorobenzene typically involves the reaction of 1,3,5-trifluorobenzene with 2-chloroethyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom on the benzene ring with the 2-chloroethyl group. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or iron(III) chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethyl)-1,3,5-trifluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are commonly used under basic conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thioethers, and ethers.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the compound.
Applications De Recherche Scientifique
2-(2-Chloroethyl)-1,3,5-trifluorobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethyl)-1,3,5-trifluorobenzene involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and DNA. This can result in the inhibition of enzymatic activities and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethyl ethyl sulfide: Known for its use as a simulant for mustard gas in research.
Bis(2-chloroethyl) sulfide:
Chlormethine: An alkylating agent used in chemotherapy.
Uniqueness
2-(2-Chloroethyl)-1,3,5-trifluorobenzene is unique due to the presence of three fluorine atoms on the benzene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .
Propriétés
Formule moléculaire |
C8H6ClF3 |
|---|---|
Poids moléculaire |
194.58 g/mol |
Nom IUPAC |
2-(2-chloroethyl)-1,3,5-trifluorobenzene |
InChI |
InChI=1S/C8H6ClF3/c9-2-1-6-7(11)3-5(10)4-8(6)12/h3-4H,1-2H2 |
Clé InChI |
JYWQYLDELNMHEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)CCCl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


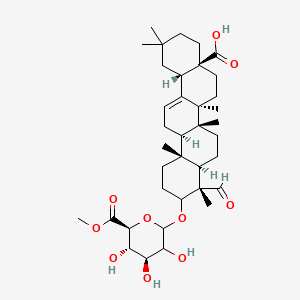
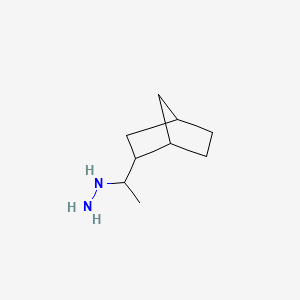
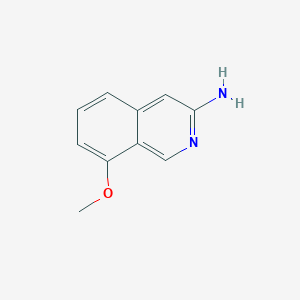

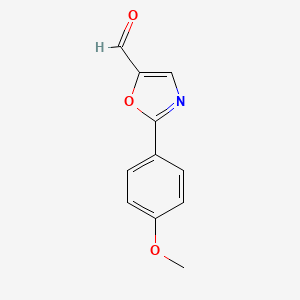
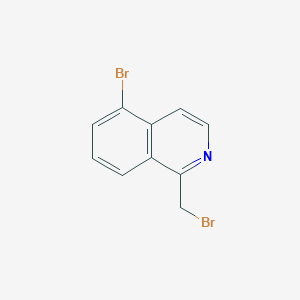
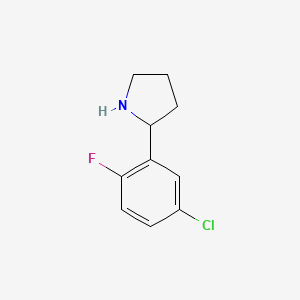
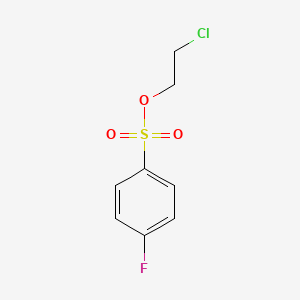
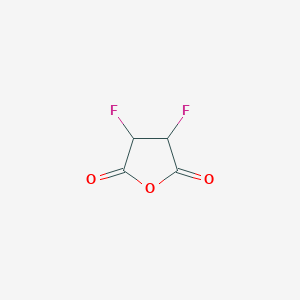
![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)

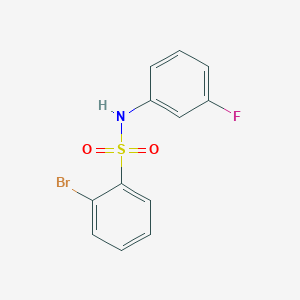
![N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B12437785.png)
